

AMG-548: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

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Introduction

AMG-548 is a potent and orally active inhibitor primarily targeting the p38 α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a variety of diseases.[2][3] This guide provides a comprehensive overview of the selectivity profile of AMG-548 against other kinases, supported by available experimental data. It also details a representative experimental protocol for assessing kinase inhibition and visualizes the key signaling pathways affected by this compound.

Data Presentation: Kinase Inhibition Profile of AMG-548

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. AMG-548 has been profiled against a panel of kinases to determine its specificity. The following table summarizes the available quantitative data on the inhibitory activity of AMG-548 against its primary target, p38 α , its isoforms, and other selected kinases.

Kinase Target	Inhibition Constant (Ki)	Reference
p38 α	0.5 nM	[1]
p38 β	36 nM	[1]
p38 γ	2600 nM	[1]
p38 δ	4100 nM	[1]
JNK2	39 nM	[1]
JNK3	61 nM	[1]
Casein Kinase 1 δ (CK1 δ)	Cross-reactivity observed	
Casein Kinase 1 ϵ (CK1 ϵ)	Cross-reactivity observed	

As the data indicates, AMG-548 is a highly potent inhibitor of p38 α with a Ki of 0.5 nM.[1] It demonstrates significant selectivity for p38 α over the other p38 isoforms, with greater than 1000-fold selectivity against p38 γ and p38 δ . [1] While still exhibiting potent inhibition, AMG-548 is slightly less active against p38 β . [1] Notably, modest inhibitory activity is also observed against JNK2 and JNK3. [1]

Furthermore, studies have revealed that AMG-548 can inhibit Casein Kinase 1 isoforms δ and ϵ (CK1 δ/ϵ). This off-target activity has been shown to be responsible for the compound's inhibitory effect on the Wnt/ β -catenin signaling pathway.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, based on commonly used methods for characterizing p38 MAPK inhibitors. The exact parameters for the characterization of AMG-548 may have varied.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., AMG-548) against a specific kinase (e.g., p38 α).

Materials:

- Recombinant human p38 α kinase

- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., ATF-2)
- Test compound (AMG-548) dissolved in DMSO
- Microplates (e.g., 96-well or 384-well)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader for luminescence detection

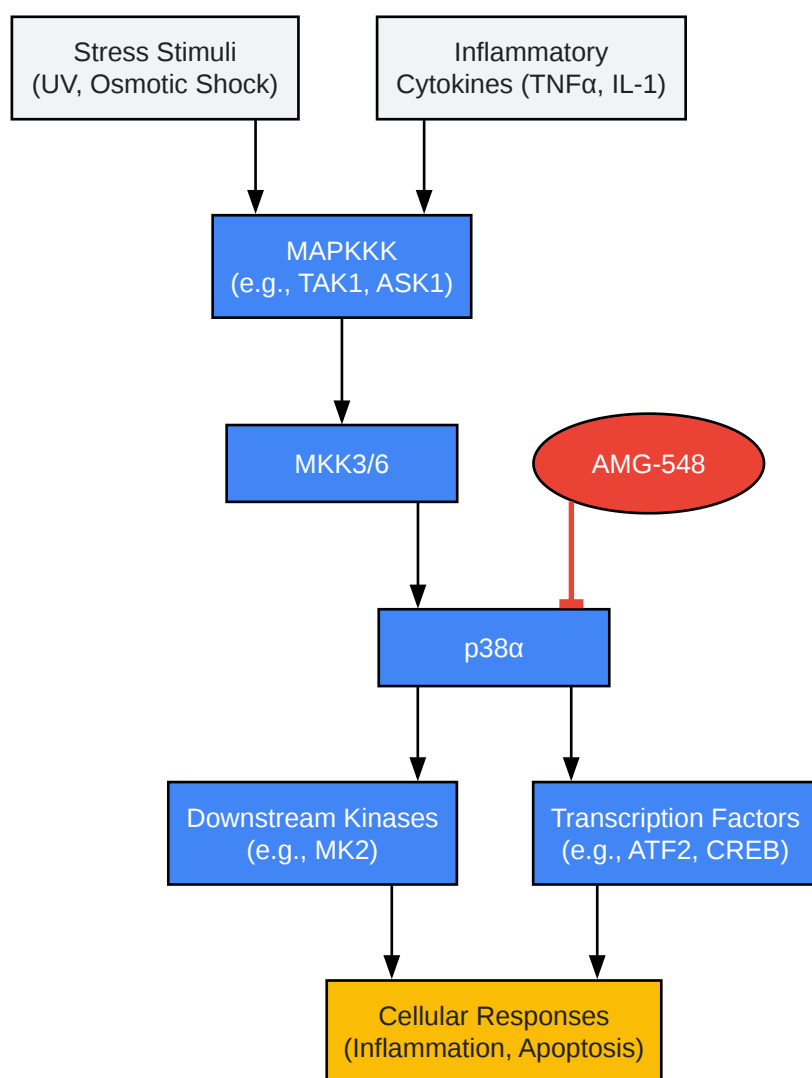
Procedure:

- **Compound Preparation:** A serial dilution of the test compound (AMG-548) is prepared in DMSO to create a range of concentrations for IC₅₀ determination. A DMSO-only control is also included.
- **Reaction Setup:** The kinase reaction is set up in the microplate wells. The components are typically added in the following order:
 - Kinase buffer
 - Test compound at various concentrations
 - Recombinant p38α kinase
- **Pre-incubation:** The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
- **Reaction Initiation:** The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide (ATF-2) to each well. The final ATP concentration is typically at or near the K_m for the specific kinase.
- **Incubation:** The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

- **Reaction Termination and Detection:** The kinase reaction is stopped, and the amount of product formed (or remaining ATP) is quantified. In the case of the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.
- **Data Analysis:** The luminescence is measured using a plate reader. The data is normalized to the controls (0% inhibition for DMSO-only and 100% inhibition for no kinase activity). The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

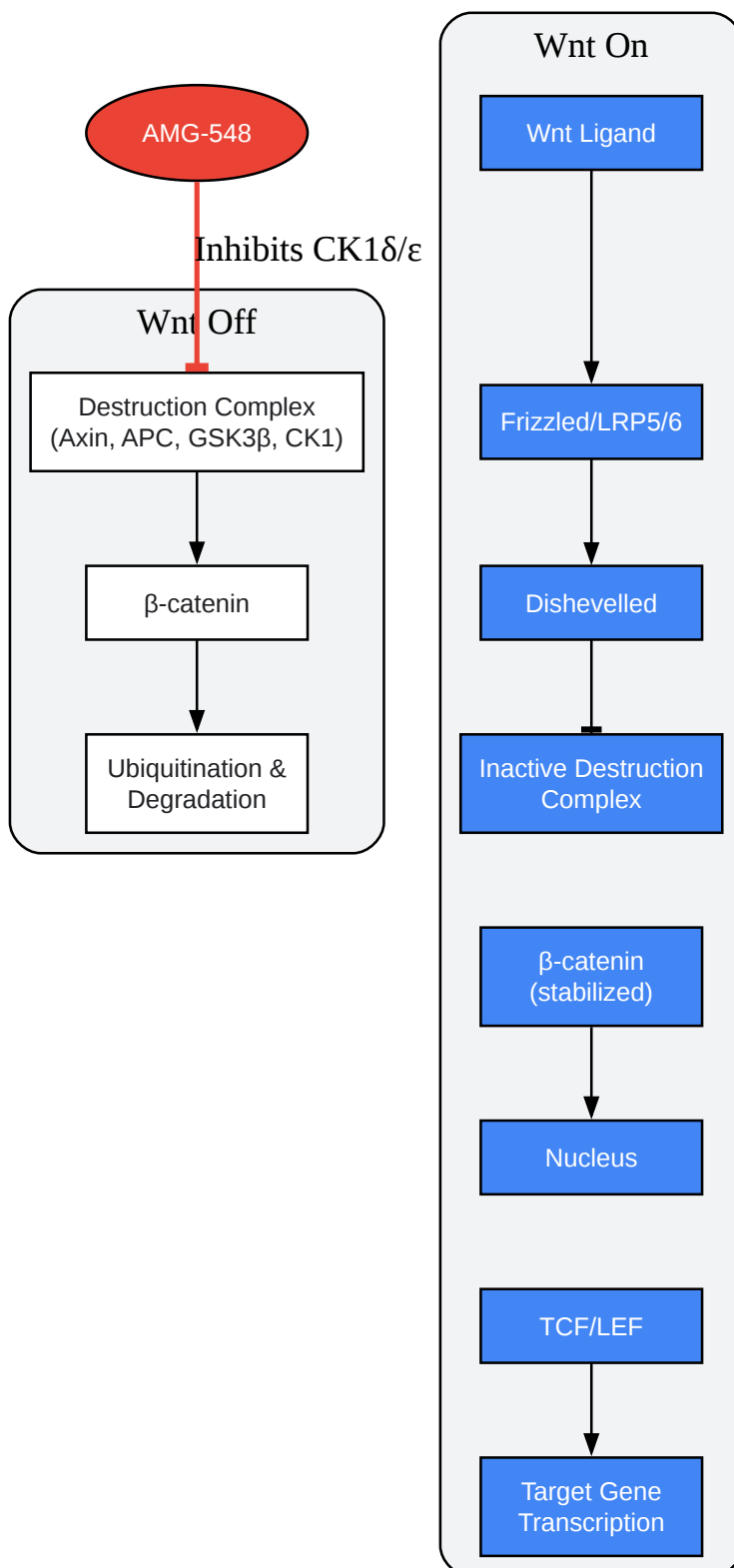
Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by AMG-548.



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Caption: p38 MAPK signaling pathway and the point of inhibition by AMG-548.



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